molecular formula C21H20Cl2N2O B494322 11-(3,4-dichlorophenyl)-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol CAS No. 296886-24-3

11-(3,4-dichlorophenyl)-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol

Cat. No.: B494322
CAS No.: 296886-24-3
M. Wt: 387.3g/mol
InChI Key: VLZVCJBBDJVREH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 11-(3,4-dichlorophenyl)-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol can be achieved through various methods. One common approach involves the use of microwave-assisted synthesis, which has been shown to be efficient in producing high yields of benzodiazepine derivatives . This method typically involves the reaction of appropriate aldehydes with amines in the presence of a catalyst such as silica-supported fluoroboric acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure consistency and purity of the final product.

Chemical Reactions Analysis

11-(3,4-dichlorophenyl)-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenation or alkylation, leading to the formation of different derivatives of the compound . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 11-(3,4-dichlorophenyl)-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol involves its interaction with the central nervous system. The compound binds to the benzodiazepine binding site on GABA A receptors, enhancing the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA). This leads to increased chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal excitability . The molecular targets and pathways involved in this process are primarily related to the modulation of GABAergic neurotransmission.

Comparison with Similar Compounds

11-(3,4-dichlorophenyl)-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol can be compared to other benzodiazepine derivatives such as diazepam and alprazolam. While all these compounds share a similar core structure, they differ in their specific substituents and pharmacological properties. For example, diazepam is widely used as an anxiolytic and muscle relaxant, whereas alprazolam is commonly prescribed for anxiety and panic disorders. The unique structural features of this compound contribute to its distinct pharmacological profile and potential therapeutic applications .

Properties

CAS No.

296886-24-3

Molecular Formula

C21H20Cl2N2O

Molecular Weight

387.3g/mol

IUPAC Name

6-(3,4-dichlorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C21H20Cl2N2O/c1-21(2)10-17-19(18(26)11-21)20(12-7-8-13(22)14(23)9-12)25-16-6-4-3-5-15(16)24-17/h3-9,20,24-25H,10-11H2,1-2H3

InChI Key

VLZVCJBBDJVREH-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=C(C=C4)Cl)Cl)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=C(C=C4)Cl)Cl)C(=O)C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.